molecular formula C17H25N5O15P2 B10774625 2''-O-acetyl-ADP-D-ribose

2''-O-acetyl-ADP-D-ribose

Cat. No.: B10774625
M. Wt: 601.4 g/mol
InChI Key: BFNOPXRXIQJDHO-YDKGJHSESA-N
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Description

O-acetyl-ADP-ribose (OAADPR) is a fascinating signaling molecule derived from nicotinamide adenine dinucleotide (NAD). It is produced as a result of the deacetylation reaction catalyzed by sirtuins, a family of NAD-dependent deacetylases. OAADPR plays a crucial role in regulating various cellular processes, including gene silencing and the formation of silent information regulator complexes .

Preparation Methods

Synthetic Routes and Reaction Conditions

OAADPR can be synthesized through a simple, one-step method involving the reaction of NAD with sodium acetate in acetic acid. This reaction produces a mixture of 2’- and 3’-O-acetyl-ADP-ribose . The reaction can be extended to other carboxylic acids, demonstrating the versatility of this synthetic approach.

Industrial Production Methods

While specific industrial production methods for OAADPR are not well-documented, the simplicity of the one-step synthesis suggests that it could be scaled up for industrial applications. The reaction conditions, involving readily available reagents and mild conditions, make it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

OAADPR undergoes various chemical reactions, including hydrolysis and deacetylation. The hydrolysis of OAADPR is catalyzed by macrodomain proteins, such as human macrodomain 1 (MacroD1), which hydrolytically deacetylate OAADPR .

Common Reagents and Conditions

The hydrolysis of OAADPR typically involves the use of water as a nucleophile, with the reaction occurring under physiological conditions. The deacetylation reaction is catalyzed by macrodomain proteins, which require specific active site residues and structural water molecules for the reaction to proceed .

Major Products Formed

The major products formed from the hydrolysis of OAADPR are ADP-ribose and acetate. These products result from the cleavage of the ester bond in OAADPR .

Mechanism of Action

OAADPR exerts its effects through its interaction with sirtuins and macrodomain proteins. Sirtuins catalyze the deacetylation of proteins, producing OAADPR as a reaction product. OAADPR then interacts with macrodomain proteins, which hydrolytically deacetylate it, leading to the formation of ADP-ribose and acetate . This process is crucial for regulating various cellular processes, including gene silencing and DNA repair .

Comparison with Similar Compounds

OAADPR is unique among ADP-ribose derivatives due to its acetyl group. Similar compounds include:

    ADP-ribose (ADPR): Lacks the acetyl group present in OAADPR and is involved in different cellular processes.

    Cyclic ADP-ribose (cADPR): A cyclic derivative of ADP-ribose that plays a role in calcium signaling.

    Nicotinamide adenine dinucleotide (NAD): The precursor molecule from which OAADPR is derived

OAADPR’s uniqueness lies in its acetyl group, which allows it to participate in specific reactions catalyzed by sirtuins and macrodomain proteins, distinguishing it from other ADP-ribose derivatives.

Properties

Molecular Formula

C17H25N5O15P2

Molecular Weight

601.4 g/mol

IUPAC Name

[(3R,4R,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2,4-dihydroxyoxolan-3-yl] acetate

InChI

InChI=1S/C17H25N5O15P2/c1-6(23)34-13-11(25)8(36-17(13)27)3-33-39(30,31)37-38(28,29)32-2-7-10(24)12(26)16(35-7)22-5-21-9-14(18)19-4-20-15(9)22/h4-5,7-8,10-13,16-17,24-27H,2-3H2,1H3,(H,28,29)(H,30,31)(H2,18,19,20)/t7-,8-,10-,11-,12-,13-,16-,17?/m1/s1

InChI Key

BFNOPXRXIQJDHO-YDKGJHSESA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H]([C@H](OC1O)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)O

Canonical SMILES

CC(=O)OC1C(C(OC1O)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)O

Origin of Product

United States

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